molecular formula C22H19BrN4O3 B11281476 (5-methyl-2-phenyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

(5-methyl-2-phenyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11281476
M. Wt: 467.3 g/mol
InChI Key: SNEIBWSKLCFEIB-UHFFFAOYSA-N
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Description

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of oxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the triazole moiety. Common reagents used in these reactions include bromine, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern and the presence of both oxazole and triazole rings. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C22H19BrN4O3/c1-13-11-17(9-10-18(13)23)27-14(2)20(25-26-27)22(28)29-12-19-15(3)30-21(24-19)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI Key

SNEIBWSKLCFEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C)Br

Origin of Product

United States

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